molecular formula C30H48O3 B107846 3-Epioleanolic acid CAS No. 25499-90-5

3-Epioleanolic acid

Cat. No. B107846
CAS RN: 25499-90-5
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-KDQGZELNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epioleanolic acid is not directly mentioned in the provided papers. However, the papers discuss various biochemical compounds and processes that are related to the synthesis and modification of organic acids and their derivatives. For instance, the synthesis of carbapenem antibiotics involves a stereoinversion/desaturation process that could be relevant to understanding the synthesis of similar compounds like 3-epioleanolic acid . Additionally, metabolic engineering in Corynebacterium glutamicum for the production of 3-hydroxypropionic acid demonstrates the potential for microbial synthesis of complex organic acids, which might be applicable to the synthesis of 3-epioleanolic acid .

Synthesis Analysis

The synthesis of complex organic acids can involve stereoinversion and desaturation processes, as seen in the production of carbapenem antibiotics . Metabolic engineering approaches, such as those used to produce 3-hydroxypropionic acid from glucose and xylose, showcase the potential for biosynthetic pathways to be engineered for the production of specific compounds . These methods could potentially be adapted for the synthesis of 3-epioleanolic acid.

Molecular Structure Analysis

The molecular structure of organic acids is critical to their function and reactivity. The papers provided discuss the synthesis and properties of various bile acids with specific stereochemistry . Understanding the stereochemistry and molecular structure is essential for the synthesis and application of these compounds, which is also true for 3-epioleanolic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of organic acids can include oxyfunctionalization, dehydration, and stereoselective reduction . These reactions are crucial for achieving the desired stereochemistry and functional groups in the final product. The preparation of trihydroxylated bile acids and their epimers involves a series of chemical reactions that could be analogous to those required for modifying the structure of 3-epioleanolic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic acids, such as solubility, reactivity, and the influence of specific functional groups, are important for their practical applications. The study of the physicochemical properties of natural trihydroxylated bile acids provides insights into how the structure of a compound affects its behavior in aqueous solutions . These principles are also applicable to the analysis of 3-epioleanolic acid's properties.

Scientific Research Applications

Uterotonic Activity

  • Study: Sewram et al. (2000) conducted research on Ekebergia capensis, a tree used by the Zulu community in South Africa to facilitate childbirth. They found that 3-Epioleanolic acid, isolated from this tree, exhibited uterotonic activity, suggesting its potential use in managing labor and childbirth processes (Sewram et al., 2000).

Antiinflammatory Properties

  • Study: Deepak and Handa (2000) explored the antiinflammatory properties of 3-Epioleanolic acid derived from Verbena officinalis. Their findings highlighted its potential as an antiinflammatory agent (Deepak & Handa, 2000).

Antitubercular Activity

  • Study: Caldwell et al. (2000) investigated oleanane triterpenes, including 3-Epioleanolic acid, from Junellia tridens. The compounds showed antitubercular activity against Mycobacterium tuberculosis, indicating a potential role in treating tuberculosis (Caldwell et al., 2000).

Potential in Drug Delivery Systems

  • Study: Granja et al. (2019) developed folic acid-functionalized nanostructured lipid carriers for improving oral bioavailability of drugs. Although not directly involving 3-Epioleanolic acid, this study suggests potential pathways for its application in targeted drug delivery systems (Granja et al., 2019).

Applications in Biotechnology

  • Study: Bruland et al. (2009) focused on the microbial catabolism of 3-mercaptopropionic acid, a compound related to 3-Epioleanolic acid. Their research contributes to understanding the biosynthesis pathways, which could be relevant for biotechnological applications involving 3-Epioleanolic acid (Bruland et al., 2009).

Safety And Hazards

While specific safety and hazard information for 3-Epioleanolic acid is not available in the search results, it is generally recommended to handle it with care, as with any chemical substance .

Future Directions

Oleanolic acid and its derivatives, including 3-Epioleanolic acid, are important candidates in the search for alternative therapy in the treatment and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of oleanolic acid to enhance its solubility, bioavailability, and potency .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYXULNPSFWEK-KDQGZELNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316135
Record name epi-Oleanolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Epioleanolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Epioleanolic acid

CAS RN

25499-90-5
Record name epi-Oleanolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25499-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epi-Oleanolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Epioleanolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

297 - 299 °C
Record name 3-Epioleanolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Epioleanolic acid
Reactant of Route 2
3-Epioleanolic acid
Reactant of Route 3
3-Epioleanolic acid
Reactant of Route 4
3-Epioleanolic acid
Reactant of Route 5
3-Epioleanolic acid
Reactant of Route 6
3-Epioleanolic acid

Citations

For This Compound
87
Citations
M Deepak, SS Handa - Phytotherapy Research: An …, 2000 - Wiley Online Library
… Chemical investigations of petroleum ether and chloroform extracts led to the isolation of b-sitosterol, ursolic acid, oleanolic acid, 3-epiursolic acid, 3-epioleanolic acid, and minor …
Number of citations: 211 onlinelibrary.wiley.com
V Sewram, MW Raynor, DA Mulholland… - … of pharmaceutical and …, 2000 - Elsevier
… 3-epioleanolic acid, displayed uterotonic activity. Receptor binding assays were subsequently performed with 3-epioleanolic acid … 3-epioleanolic acid was observed to mediate its effect …
Number of citations: 43 www.sciencedirect.com
S Luo, H Gill, B Feltis, A Hung, LT Nguyen… - International Journal of …, 2020 - mdpi.com
… Two Gardeniae fructus ligands, 3-epioleanolic acid and crocin were predicted to bind to the active form of GLP-1 receptor at the binding pocket with residues known for the receptor …
Number of citations: 8 www.mdpi.com
A OHNO, H KIZU, T TOMIMORI - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
… with clerodin, dihydroclerodin-l, clerodin hemiacetal (14-hydro-15fihydroxyclerodin), jodrellin A, scutaltisin, squalene, 24-methylenecycloartanol and a mixture of 3-epioleanolic acid and …
Number of citations: 30 www.jstage.jst.go.jp
MQ Cheng, JQ Hu, YW Zhao… - Journal of Hainan …, 2021 - search.ebscohost.com
… In summary, based on the method of network pharmacology, this study found that the main active components such as quercetin, kaempferol, 3-epioleanolic acid and oleanolic acid in …
Number of citations: 0 search.ebscohost.com
CG Caldwell, SG Franzblau, E Suarez… - Journal of Natural …, 2000 - ACS Publications
… in turn can be reduced at C-3 to give 3-epioleanolic acid (3). By a mechanism analogous to that … Although all of the triterpenes tested exhibited some activity, 3-epioleanolic acid (3) and …
Number of citations: 81 pubs.acs.org
T KONISHI, J SHOJI - Chemical and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
Besides p-coumaric acid, methyl p-coumarate, β-sitosterol, oleanolic acid and 3-epioleanolic acid, three new phenylpropanoid glycosides, rossicasides B, C and D were isolated from …
Number of citations: 29 www.jstage.jst.go.jp
LC Lin, KT Chen - The Chinese Pharmaceutical Journal, 2004 - airitilibrary.com
… B (1) and rossicaside A (3)], triandrin (4), boschniakinic acid (5),two iridoid glucosides [boschnaloside(6), 8-epideoxyloganic acid (7)], three triterpenoids [3-epioleanolic acid (8), 3-…
Number of citations: 18 www.airitilibrary.com
KR Tandu - Planta medica, 1988 - thieme-connect.com
… Three pure acetylated compounds were obtained by TLC and identified as 3-epioleanolic acid … This is the first report of the isolation of 3-epioleanolic acid from the Gardenia genus. …
Number of citations: 2 www.thieme-connect.com
Y Hui, XQ Zhou, GY Chen, CR Han, XP Song… - Chemistry of Natural …, 2019 - Springer
… one eudesmane sesquiterpene lactone, 1α-acetoxy-4β-hydroxy-6α-isobutyryloxy-9β-isovaleriloxy-prostatolide (6)[18], two oleane triterpenes, erythrodiol (7)[19], and 3-epioleanolic acid …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.